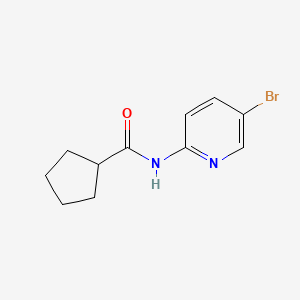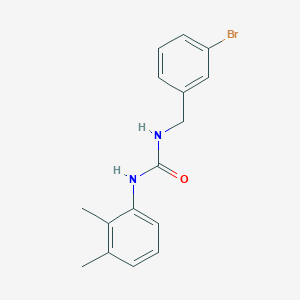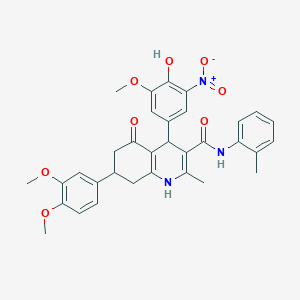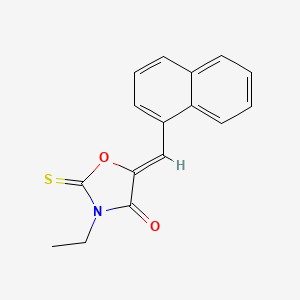![molecular formula C21H29N5O2S B4875227 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4875227.png)
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with a pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,4-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable pyrimidine precursor. The pyrimidine ring is then substituted with a pyrrolidine group through a nucleophilic substitution reaction.
Coupling of Intermediates: The final step involves coupling the piperazine and pyrimidine intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alkoxides, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group can lead to the formation of a sulfide.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved would depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a 2,4-dimethylbenzenesulfonyl group.
4-[4-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine: This compound has a similar piperazine and pyrimidine structure but with different substituents.
Uniqueness
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for developing new pharmaceuticals and materials.
Propriétés
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-16-6-7-19(17(2)14-16)29(27,28)26-12-10-25(11-13-26)21-15-20(22-18(3)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJPSBBGFLRLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4875147.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4875149.png)

![N-tert-butyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4875167.png)


![2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4875183.png)



![ethyl N-[3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B4875197.png)
![1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4875200.png)

![1-benzyl-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4875237.png)
